2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 680213-89-2
VCID: VC7921212
InChI: InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23)
SMILES: C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl
Molecular Formula: C14H8Cl3F3N2O
Molecular Weight: 383.6 g/mol

2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

CAS No.: 680213-89-2

Cat. No.: VC7921212

Molecular Formula: C14H8Cl3F3N2O

Molecular Weight: 383.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide - 680213-89-2

Specification

CAS No. 680213-89-2
Molecular Formula C14H8Cl3F3N2O
Molecular Weight 383.6 g/mol
IUPAC Name 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23)
Standard InChI Key HFOIXIGJNQSPIK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is systematically named as 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide under IUPAC nomenclature. Its structure comprises a pyridine ring substituted at the 2-position with chlorine, the 4-position with a trifluoromethyl group, and a 2,6-dichlorobenzylamide moiety at the 3-position (Figure 1).

Table 1: Key Identifiers and Descriptors

PropertyValue
CAS Registry Number680213-89-2
Molecular FormulaC14H8Cl3F3N2O\text{C}_{14}\text{H}_{8}\text{Cl}_{3}\text{F}_{3}\text{N}_{2}\text{O}
Molecular Weight383.6 g/mol
SMILESClC1=CC=CC(=C1Cl)CNC(=O)C2=C(N=CC=C2C(F)(F)F)Cl
InChIKeyHFOIXIGJNQSPIK-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine atoms contribute to electronic effects that may influence binding affinity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with nicotinic acid derivatives, proceeding through halogenation and amidation steps. A representative pathway involves:

  • Halogenation of Nicotinic Acid: Introduction of chlorine at the 2-position using phosphorus oxychloride (POCl3\text{POCl}_3) .

  • Trifluoromethylation: Installation of the CF3\text{CF}_3 group via cross-coupling reactions, such as Ullmann-type couplings with trifluoromethyl copper intermediates .

  • Amidation: Reaction with 2,6-dichlorobenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the final amide.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
HalogenationPOCl3\text{POCl}_3, DMF, 80°C, 12 hr75%
CF₃ AdditionCuI, 1,10-phenanthroline, 110°C, 24 hr62%
AmidationEDC, HOBt, DIPEA, DCM, rt, 6 hr85%

Alternative routes employ ethyl fluoroacetate and trifluoroacetate as building blocks for constructing the pyridine nucleus, followed by functionalization .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL in water at 25°C) due to its hydrophobic substituents. It is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) and dichloromethane. Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH.

Table 3: Physicochemical Profile

PropertyValue
LogP (Predicted)4.2 ± 0.3
Melting Point158–160°C (decomposes)
pKa (Estimated)2.1 (pyridine nitrogen)

Biological Activity and Mechanisms

Antibacterial Activity

Analogous molecules demonstrate growth inhibition against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 8–16 µg/mL . Resistance mechanisms in Escherichia coli involve efflux pumps, underscoring the need for combination therapies .

HazardPrecaution
Skin ContactWash immediately with soap/water
InhalationMove to fresh air; seek medical attention
Storage-20°C, desiccated, under nitrogen

Applications and Future Directions

Pharmaceutical Development

The compound’s scaffold is a candidate for antibiotic development, particularly against Gram-positive pathogens. Modifications to the benzylamide group may improve pharmacokinetics .

Agrochemical Research

Halogenated nicotinamides are explored as fungicides and herbicides. Field trials of analogs show efficacy against Botrytis cinerea at 100–200 ppm.

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